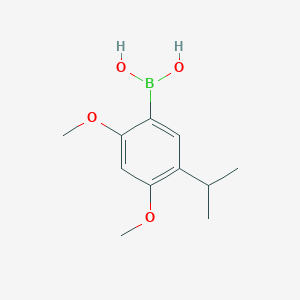
(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with isopropyl and methoxy groups. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Used in the synthesis of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2,4-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The presence of the isopropyl and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylboronic Acid: Similar structure but lacks the isopropyl group.
3,5-Dimethoxyphenylboronic Acid: Similar structure with different substitution pattern.
Phenylboronic Acid: Basic structure without any substituents on the phenyl ring.
Uniqueness
(5-Isopropyl-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain chemical reactions. The combination of these substituents can also influence the compound’s solubility and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H17BO4 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(2,4-dimethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7,13-14H,1-4H3 |
InChI Key |
WLUQWJWTALOWNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OC)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















